molecular formula C16H13ClFN5S2 B2642296 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole CAS No. 1105197-31-6

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole

Cat. No.: B2642296
CAS No.: 1105197-31-6
M. Wt: 393.88
InChI Key: RSJOTSHHAKCYIX-UHFFFAOYSA-N
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Description

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a heterocyclic molecule featuring a central 1,2,4-triazole core. Key structural elements include:

  • 4-methyl substitution on the triazole ring.
  • A [(2-chloro-6-fluorophenyl)methyl]sulfanyl group at position 3, introducing halogenated aromatic and thioether functionalities.
  • A 6-methylimidazo[2,1-b][1,3]thiazole moiety at position 5, contributing fused bicyclic aromaticity.

Properties

IUPAC Name

5-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5S2/c1-9-13(23-6-7-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-11(17)4-3-5-12(10)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOTSHHAKCYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with appropriate reagents to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules:

Compound Name Core Structure Substituents Molecular Formula Key Features Potential Applications References
Target Compound 1,2,4-Triazole 3: [(2-Chloro-6-fluorophenyl)methyl]sulfanyl; 5: 6-methylimidazo[2,1-b][1,3]thiazole C₁₇H₁₄ClFN₆S₂ Halogenated aryl, fused imidazothiazole Kinase inhibition, antimicrobial
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7) Thiazolo[3,2-b][1,2,4]triazole 5: 2,4-Difluorophenyl; 6: Methyl C₁₁H₇F₂N₃S Difluorophenyl substitution, planar thiazolo-triazole core Materials science, drug discovery
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile Imidazo[2,1-b][1,3]thiazole 6: [3-(Trifluoromethyl)benzyl]sulfanyl; 5: Nitrile C₁₄H₉F₃N₄S₂ Strong electron-withdrawing CF₃ group, nitrile functionality Enzyme inhibition, agrochemicals
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole-triazole hybrid Multiple fluorophenyl and triazole substituents C₂₈H₂₀ClF₃N₆S Isostructural with planar/perpendicular fluorophenyl conformers Crystallography studies

Key Observations

Halogenation Patterns :

  • The target compound’s 2-chloro-6-fluorophenyl group balances lipophilicity and electronic effects, contrasting with the 2,4-difluorophenyl (CAS 1956332-02-7) and trifluoromethyl () analogs. Chlorine’s larger atomic radius may enhance π-stacking interactions in biological targets compared to fluorine .

However, the latter’s planar structure (evidenced by crystallography) may improve membrane permeability .

Synthetic Approaches :

  • Analogous compounds (e.g., ) are synthesized via cyclocondensation of thiols with trichloroacetic acid in phosphoryl chloride (POCl₃), suggesting shared methodologies for triazole-thioether formation .

Conformational Flexibility :

  • Isostructural analogs () exhibit both planar and perpendicular aryl group orientations, implying that the target compound’s 2-chloro-6-fluorophenyl group may adopt similar conformational flexibility, impacting target binding .

Biological Activity

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including multiple heterocyclic rings and halogenated substituents, suggest diverse biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Properties

  • Molecular Formula : C18H15ClF N3OS2
  • Molar Mass : 478.82 g/mol
  • Density : 1.54 g/cm³ (predicted)
  • Boiling Point : 688.6 °C (predicted)
  • pKa : 0.49 (predicted)

Heterocyclic Rings

The compound contains three critical heterocyclic rings:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Imidazo[2,1-b][1,3]thiazole Ring : Known for its biological activity against various pathogens.
  • Sulfanyl Group : May play a role in redox processes and enzyme interactions.

Antimicrobial Properties

The biological activity of triazole derivatives has been extensively studied, particularly their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains.

Case Study: Antitubercular Activity

A related study evaluated the antitubercular activity of similar imidazo-thiazole derivatives. Compounds with structural similarities to our target compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 2.03 μM to 7.05 μM . This suggests that the target compound could possess similar activity due to its structural components.

Enzyme Inhibition

The presence of the sulfanyl group indicates potential interactions with enzymes that contain thiol groups. For instance, compounds with similar structures have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases .

Computational Studies

Computational modeling studies have been conducted to predict the interaction of triazole derivatives with biological targets. These studies often utilize molecular docking techniques to understand binding affinities and mechanisms of action . The insights gained from these studies can guide further research into the therapeutic applications of the compound.

Synthesis and Characterization

The synthesis of This compound typically involves several steps:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Introduction of Sulfanyl Group : Through nucleophilic substitution reactions.
  • Halogenation and Methylation : To achieve desired substituents on the phenyl rings.

Characterization Techniques

Characterization is crucial for confirming the structure and purity of synthesized compounds. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High Performance Liquid Chromatography (HPLC)

These methods are employed to validate the synthesis process and ensure the compound's integrity for biological testing.

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